

A Comparative Spectroscopic Analysis of 1-bromo-2-methylpropane and its Isomers

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Compound of Interest

Compound Name: 1-Bromo-3-chloro-2-methylpropane

Cat. No.: B103949

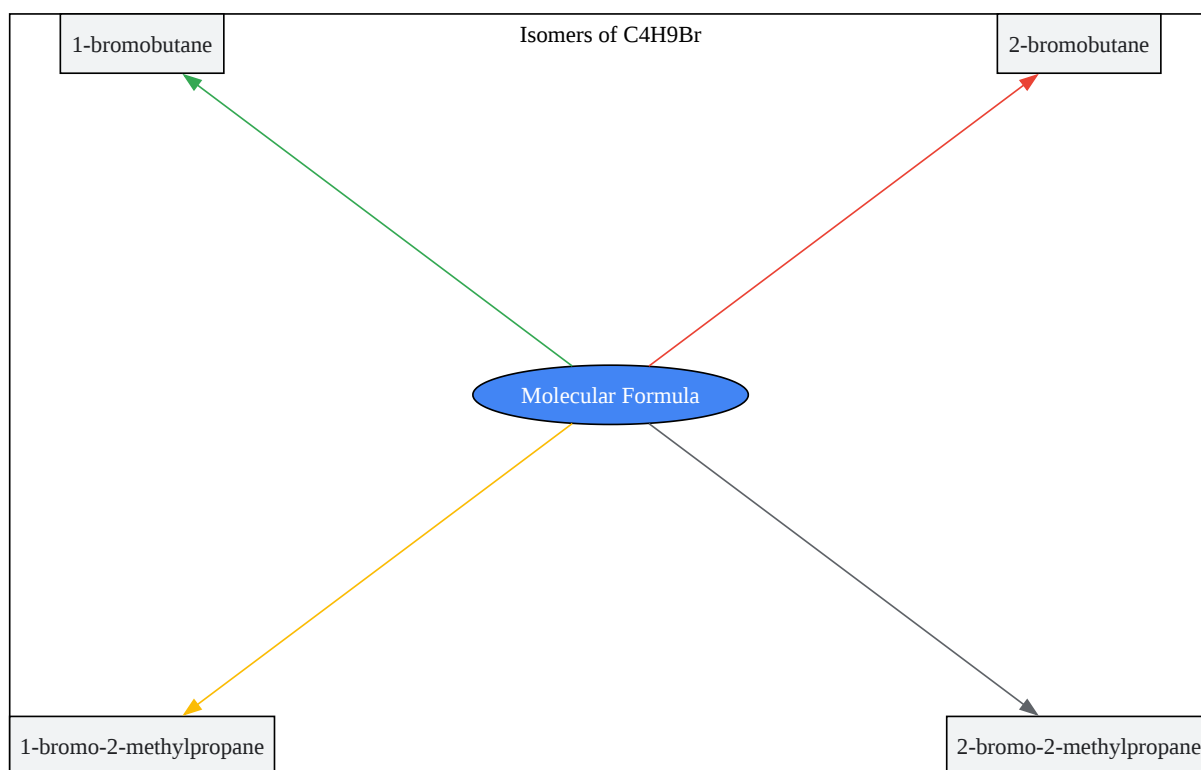
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This guide provides a comprehensive spectral comparison of 1-bromo-2-methylpropane and its structural isomers: 1-bromobutane, 2-bromobutane, and 2-bromo-2-methylpropane. The following sections present a detailed analysis of their ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols to ensure reproducibility.

Isomeric Structures

The four isomers of $\text{C}_4\text{H}_9\text{Br}$ —1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane—exhibit distinct spectral properties due to their unique molecular geometries. These differences are invaluable for their identification and characterization in various research and development applications.



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Caption: Structural relationship of the four isomers of C₄H₉Br.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of the four isomers are readily distinguishable by their chemical shifts, splitting patterns (multiplicity), and integration values. These differences arise from the distinct chemical environments of the protons in each molecule.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
1-Bromobutane	-CH ₃	~0.9	Triplet (t)	3H	~7.0
	-CH ₂ -CH ₂ Br	~1.4	Sextet	2H	~7.0
	-CH ₂ -CH ₃	~1.8	Quintet	2H	~7.0
	-CH ₂ Br	~3.4	Triplet (t)	2H	~7.0
2-Bromobutane	-CH ₃ (on C1)	~1.0	Triplet (t)	3H	~7.0
	-CH ₃ (on C3)	~1.7	Doublet (d)	3H	~7.0
	-CH ₂ -	~1.8	Multiplet (m)	2H	-
	-CHBr-	~4.1	Sextet	1H	~6.5
1-Bromo-2-methylpropane	-CH(CH ₃) ₂	~1.0	Doublet (d)	6H	~6.7
	-CH-	~1.9	Nonet	1H	~6.7
	-CH ₂ Br	~3.3	Doublet (d)	2H	~6.7
2-Bromo-2-methylpropane	-C(CH ₃) ₃	~1.8	Singlet (s)	9H	-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The number of unique carbon environments in each isomer leads to a distinct number of signals in their respective ¹³C NMR spectra. This provides a clear method for differentiating the isomers.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
1-Bromobutane	-CH ₃	~13.5
-CH ₂ CH ₃	~21.5	
-CH ₂ CH ₂ Br	~35.0	
-CH ₂ Br	~33.0	
2-Bromobutane	-CH ₃ (on C1)	~11.5
-CH ₃ (on C3)	~25.5	
-CH ₂ -	~34.5	
-CHBr-	~54.0	
1-Bromo-2-methylpropane	-CH(CH ₃) ₂	~21.0
-CH-	~31.0	
-CH ₂ Br	~42.0	
2-Bromo-2-methylpropane	-C(CH ₃) ₃	~36.4
-CBr-	~62.5	

Infrared (IR) Spectroscopy

The IR spectra of these bromoalkanes are characterized by strong C-H stretching and bending vibrations. The C-Br stretching frequency is also a key diagnostic feature, although it appears in the fingerprint region.

Compound	C-H Stretch (cm ⁻¹)	C-H Bend (cm ⁻¹)	C-Br Stretch (cm ⁻¹)
1-Bromobutane	2870-2960	1380, 1465	560-640
2-Bromobutane	2875-2965	1380, 1460	540-620
1-Bromo-2-methylpropane	2870-2960	1370, 1470	550-630
2-Bromo-2-methylpropane	2870-2970	1370, 1475	520-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of similar intensity.[1][2][3][4] All four isomers exhibit a base peak at m/z 57, corresponding to the C₄H₉⁺ carbocation.[1]

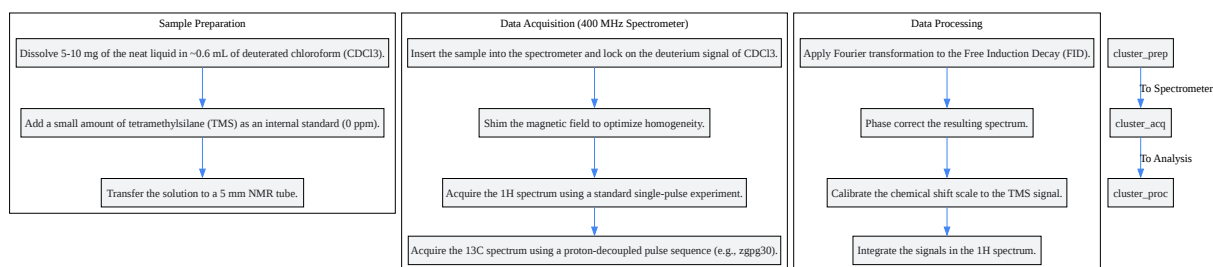
Compound	Molecular Ion (M ⁺ , m/z)	M+2 Peak (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z) and Relative Abundance
1-Bromobutane	136	138	57	41 (high), 29 (high), 107/109 (low)
2-Bromobutane	136	138	57	41 (high), 29 (high), 107/109 (moderate)
1-Bromo-2-methylpropane	136	138	57	41 (high), 43 (prominent), 29 (moderate)[5]
2-Bromo-2-methylpropane	136	138	57	41 (high), 121/123 (low)[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.

^1H and ^{13}C NMR Spectroscopy

A standard protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra of liquid bromoalkanes is as follows:

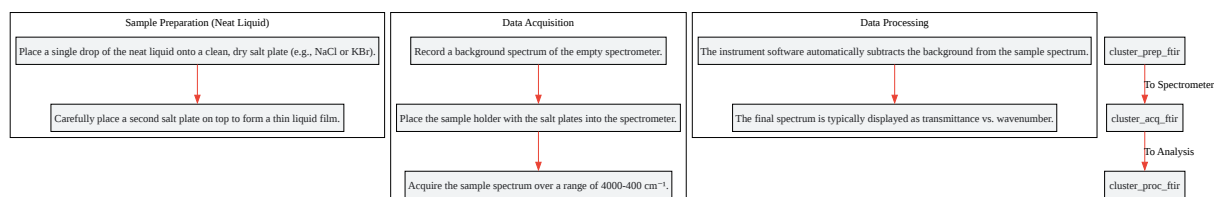


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Caption: Workflow for NMR Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The following protocol outlines the procedure for obtaining FT-IR spectra of the liquid bromoalkane isomers:

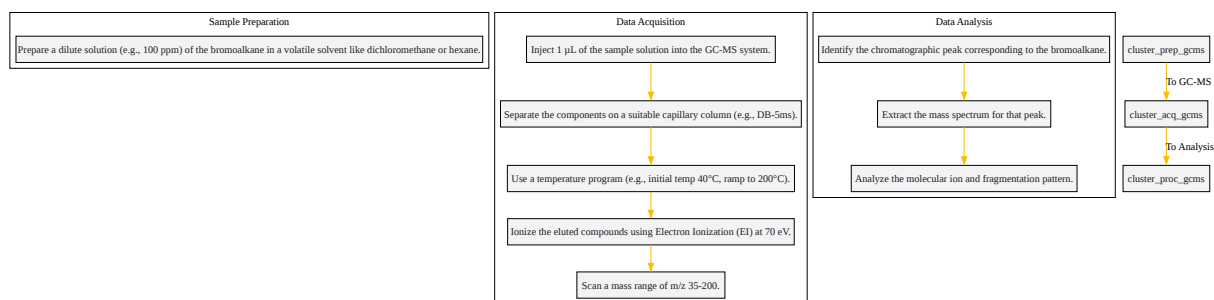


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Caption: Workflow for FT-IR Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis provides both separation of the isomers and their individual mass spectra. A typical protocol is as follows:



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Caption: Workflow for GC-MS Analysis.

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